molecular formula C7H11N3O2 B13062183 2-Methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid

2-Methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid

Cat. No.: B13062183
M. Wt: 169.18 g/mol
InChI Key: CGTIJCMHELHXIT-UHFFFAOYSA-N
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Description

2-Methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. . This reaction is favored due to its high yield and specificity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. Common reagents include copper catalysts, azides, and alkynes, with solvents such as water or organic solvents like toluene .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-Methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with proteins, influencing their function. This compound may also act as an inhibitor of certain enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

2-methyl-2-(3-methyltriazol-4-yl)propanoic acid

InChI

InChI=1S/C7H11N3O2/c1-7(2,6(11)12)5-4-8-9-10(5)3/h4H,1-3H3,(H,11,12)

InChI Key

CGTIJCMHELHXIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CN=NN1C)C(=O)O

Origin of Product

United States

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